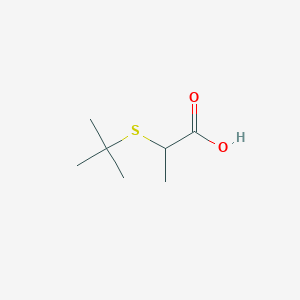![molecular formula C10H18O4S2 B14655389 4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid CAS No. 40252-81-1](/img/structure/B14655389.png)
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid is a carboxylic acid derivative characterized by the presence of sulfanyl (thiol) groups and a carboxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated butanoic acid, reacts with a thiol compound under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides and bases like sodium hydroxide are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting thiol-containing enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid involves its interaction with molecular targets through its thiol and carboxyl groups. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid: Lacks the sulfanyl groups, making it less reactive in thiol-specific reactions.
3-Mercaptopropionic acid: Contains a thiol group but lacks the extended carboxypropyl chain.
Cysteine: An amino acid with a thiol group, but with different structural and functional properties.
Properties
CAS No. |
40252-81-1 |
|---|---|
Molecular Formula |
C10H18O4S2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-[2-(3-carboxypropylsulfanyl)ethylsulfanyl]butanoic acid |
InChI |
InChI=1S/C10H18O4S2/c11-9(12)3-1-5-15-7-8-16-6-2-4-10(13)14/h1-8H2,(H,11,12)(H,13,14) |
InChI Key |
IOIOFZIECKQCDX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CSCCSCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)

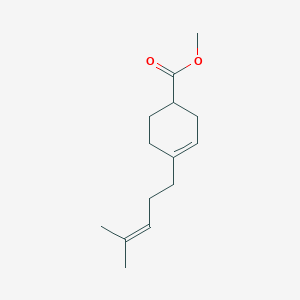
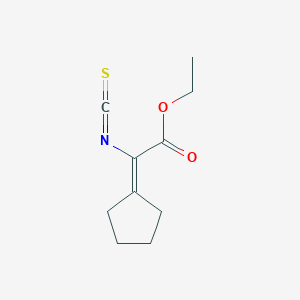
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

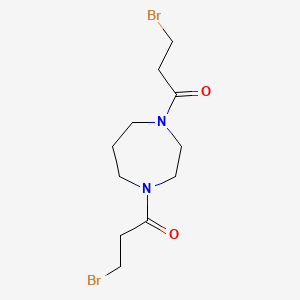
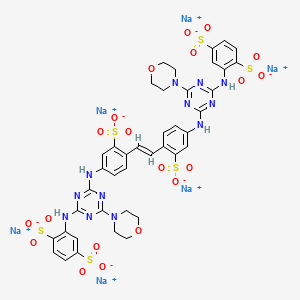

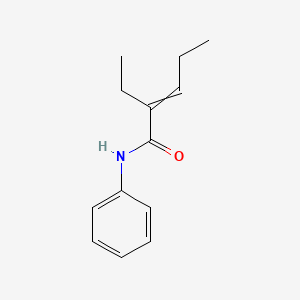
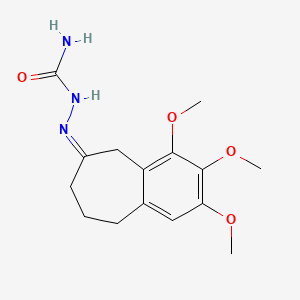
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
